molecular formula C23H30N4O3 B2444849 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide CAS No. 899729-45-4

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2444849
M. Wt: 410.518
InChI Key: YLZPUVREUKLOMW-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide, commonly known as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Chemical Synthesis and Catalysis

Dimethylformamide (DMF) can act as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations, such as in the Heck carbonylation of p-tolyl bromide. This reaction, which includes morpholine as a reaction partner, highlights the utility of similar chemical structures in organic synthesis and catalysis. The method is particularly applicable for small-scale reactions where the use of carbon monoxide gas is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).

Biomedical Applications

In biomedical research, compounds with morpholine groups are often explored for their potential therapeutic applications. For instance, a neurokinin-1 receptor antagonist with a morpholine derivative showed potential for clinical efficacy in emesis and depression (Harrison et al., 2001).

Organometallic Chemistry

In organometallic chemistry, morpholine derivatives have been used in the synthesis and complexation with metals like palladium and mercury. This includes the study of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes, demonstrating the potential of morpholine derivatives in coordination chemistry and the synthesis of novel organometallic compounds (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Fluorescence and Sensing Technologies

Compounds with morpholine derivatives have been developed as fluorescent probes for biomedical applications, such as imaging the hypoxic status of tumor cells. This highlights the role of morpholine derivatives in developing sensitive and specific probes for medical diagnostics (Feng et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-5-4-6-19(15-17)25-23(29)22(28)24-16-21(27-11-13-30-14-12-27)18-7-9-20(10-8-18)26(2)3/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZPUVREUKLOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

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